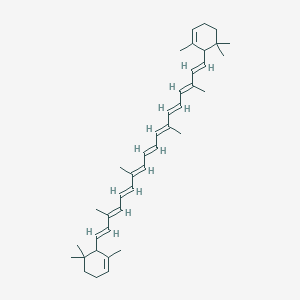
epsilon-Carotene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-carotene is a cyclic carotene and a carotenoid. epsilon-end group.
Applications De Recherche Scientifique
Nutritional Applications
Dietary Sources and Bioavailability
Epsilon-carotene is found in various fruits and vegetables, contributing to their vibrant colors and nutritional profiles. Its bioavailability varies significantly based on preparation methods (raw vs. cooked), influencing its effectiveness as a dietary supplement. Research indicates that carotenoids can exhibit antioxidant properties that mitigate oxidative stress in humans .
Health Benefits
this compound is associated with several health benefits:
- Antioxidant Activity: It scavenges free radicals, reducing oxidative damage linked to chronic diseases.
- Vision Health: Carotenoids may protect against age-related macular degeneration by filtering harmful blue light.
- Cancer Prevention: Epidemiological studies suggest a correlation between high carotenoid intake and reduced risks of cancers, particularly lung and prostate cancers .
Pharmaceutical Applications
Therapeutic Potential
The antioxidant properties of this compound make it a candidate for therapeutic applications in treating conditions such as:
- Cardiovascular Diseases: Research indicates that carotenoids can modulate cellular signaling pathways involved in inflammation and cell survival .
- Diabetes and Neurodegenerative Disorders: this compound may play a role in managing oxidative stress associated with these conditions.
Case Studies
- A study demonstrated improved biomarkers of oxidative stress in patients with metabolic syndrome following regular intake of this compound-rich foods.
- Another clinical trial highlighted its role in enhancing immune response during respiratory infections.
Agricultural Applications
Crop Improvement
Genetic manipulation of this compound biosynthesis pathways has been explored to enhance the nutritional quality of crops. For instance, research involving the lycopene epsilon-cyclase gene has shown promising results in increasing beneficial carotenoid levels in carrot cultivars through CRISPR/Cas9 technology .
Stress Resistance
Plants engineered for higher this compound content exhibit improved stress resistance under high light conditions. This enhancement is attributed to increased chlorophyll and carotenoid accumulation, which protects against photoinhibition .
Cosmetic Applications
Skin Health Benefits
Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at protecting skin from UV damage and aging. Studies suggest that topical application of carotenoid-rich extracts can improve skin hydration and elasticity while reducing photoaging effects .
Summary Table of this compound Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Nutritional | Dietary supplements | Antioxidant activity, cancer prevention |
| Pharmaceutical | Therapeutics for chronic diseases | Modulation of inflammation |
| Agricultural | Crop genetic engineering | Enhanced nutritional quality, stress resistance |
| Cosmetic | Skin care products | Protection from UV damage, anti-aging |
List of Similar Compounds
- Alpha-Carotene
- Beta-Carotene
- Gamma-Carotene
- Delta-Carotene
- Zeta-Carotene
Propriétés
Numéro CAS |
38894-81-4 |
|---|---|
Formule moléculaire |
C40H56 |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |
Clé InChI |
QABFXOMOOYWZLZ-JLTXGRSLSA-N |
SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |
SMILES isomérique |
CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C |
SMILES canonique |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















